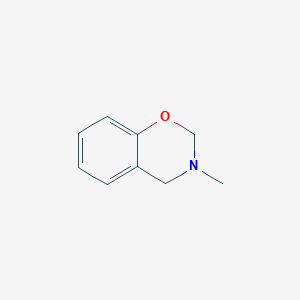
3-Methyl-3,4-dihydro-2h-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine can be synthesized through several methods. One common approach involves the reaction of an amine with formaldehyde and a phenol derivative. This reaction typically proceeds via a Mannich-type condensation, followed by cyclization to form the oxazine ring . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol .
Industrial Production Methods
Industrial production of this compound often employs high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, which are often employed in acylation reactions. Conditions such as the presence of a catalyst and specific temperature settings are crucial for these reactions .
Major Products
The major products formed from these reactions include various substituted benzoxazines and their oxo-derivatives, which have significant biological activities .
科学的研究の応用
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in inflammation . The compound’s neuroprotective effects are linked to its interaction with neurotransmitter receptors and ion channels .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: Lacks the methyl group at the 3-position.
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Has a different ring fusion pattern.
Uniqueness
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its stability and reactivity compared to its unsubstituted counterparts .
生物活性
3-Methyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields.
Overview of Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Research indicates that this compound exhibits notable antibacterial and antifungal activities. For instance, derivatives of benzoxazines have been shown to inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for pharmaceutical development .
- Anticancer Activity : Studies have suggested that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound can interact with specific enzymes involved in inflammatory processes and microbial resistance. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Cell Signaling Modulation : It affects various signaling pathways critical for cell proliferation and survival. By modulating these pathways, the compound can enhance apoptosis in cancer cells while protecting normal cells from damage .
- Oxidative Stress Reduction : The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis rates as evidenced by flow cytometry analysis and caspase activation assays. These findings suggest that this compound could serve as a lead for developing new anticancer agents .
特性
CAS番号 |
6638-04-6 |
|---|---|
分子式 |
C23H30ClN5O3 |
分子量 |
460.0 g/mol |
IUPAC名 |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride |
InChI |
InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H |
InChIキー |
IHBVUYHTCGEQHD-UHFFFAOYSA-N |
SMILES |
CN1CC2=CC=CC=C2OC1 |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















